

Navigating the Regulatory Landscape of Perfluorotridecanoic Acid (PFTrDA): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Perfluorotridecanoic acid

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A Deep Dive into the Toxicological and Regulatory Framework of a Persistent Environmental Contaminant

This technical guide offers an in-depth analysis of the regulatory limits and health advisories surrounding **Perfluorotridecanoic acid** (PFTrDA), a member of the per- and poly-fluoroalkyl substances (PFAS) family. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details experimental methodologies from key toxicological studies, and visualizes the known signaling pathways affected by this persistent environmental contaminant.

Executive Summary

Perfluorotridecanoic acid (PFTrDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) that has garnered regulatory attention due to its persistence in the environment and potential for adverse health effects. While specific, standalone regulatory limits for PFTrDA from major international bodies remain limited, several jurisdictions have implemented group-based approaches for PFAS that include PFTrDA. This guide provides a comprehensive overview of the existing health guidelines and the scientific evidence that underpins them.

Regulatory Limits and Health Advisories

Globally, the regulation of PFTrDA is still evolving. Unlike more well-studied PFAS compounds like PFOA and PFOS, PFTrDA often falls under broader regulatory categories for long-chain PFCAs.

Issuing Body	Guideline/Regulation	Value	Matrix	Notes
Environmental Working Group (EWG)	Health Guideline	0.006 parts per trillion (ppt)	Drinking Water	Based on the U.S. EPA's toxicity value for Perfluorodecanoic acid (PFDA) and protective against harm to the immune system, fetal growth, and child development. [1]
Health Canada	Drinking Water Objective	30 nanograms per liter (ng/L)	Drinking Water	This is a unified limit for the sum of 25 specific PFAS, including PFTrDA. It is an interim measure while comprehensive health-based guidelines are developed. [2] [3] [4] [5]
European Union	REACH Regulation	Restricted	Production and Use	Since February 2023, the production and placing on the market of perfluorinated carboxylic acids with nine to fourteen carbon atoms (C9-C14 PFCAs),

including
PFTrDA, their
salts, and related
substances are
restricted under
the REACH
regulation.

It is important to note that the U.S. Environmental Protection Agency (EPA) has not established a specific drinking water health advisory for PFTrDA at the federal level.[6] Similarly, the European Food Safety Authority (EFSA) has established a group tolerable weekly intake (TWI) for four major PFAS (PFOA, PFOS, PFNA, and PFHxS), but this does not explicitly include PFTrDA.[7][8]

Toxicological Data and Health Effects

Toxicological studies, primarily in animal models, have indicated several potential health effects associated with PFTrDA exposure.

Endocrine Disruption: Long-term exposure to PFTrDA has been shown to disrupt the endocrine system. In a 120-day study on zebrafish (*Danio rerio*), PFTrDA exposure led to a significant increase in 17 β -estradiol (E2) concentrations in males at a concentration of 0.01 mg/L.[9] This resulted in increased ratios of E2 to testosterone (T) and E2 to 11-ketotestosterone (11-KT), suggesting estrogenic potential.[9] In vitro studies using H295R cells also showed that PFTrDA exposure reduced testosterone production and the expression of the CYP17A1 gene, which is involved in steroidogenesis.[9]

Reproductive and Developmental Toxicity: Studies in rats have shown that PFTrDA can impact reproductive health. Exposure to PFTrDA has been shown to significantly decrease serum testosterone and luteinizing hormone (LH) levels.[10]

General Toxicity and Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), PFTrDA is classified with the following hazard statements:

- Harmful if swallowed or if inhaled.

- Causes serious eye damage.
- Suspected of causing cancer.
- May damage the unborn child.
- May cause harm to breast-fed children.[\[11\]](#)

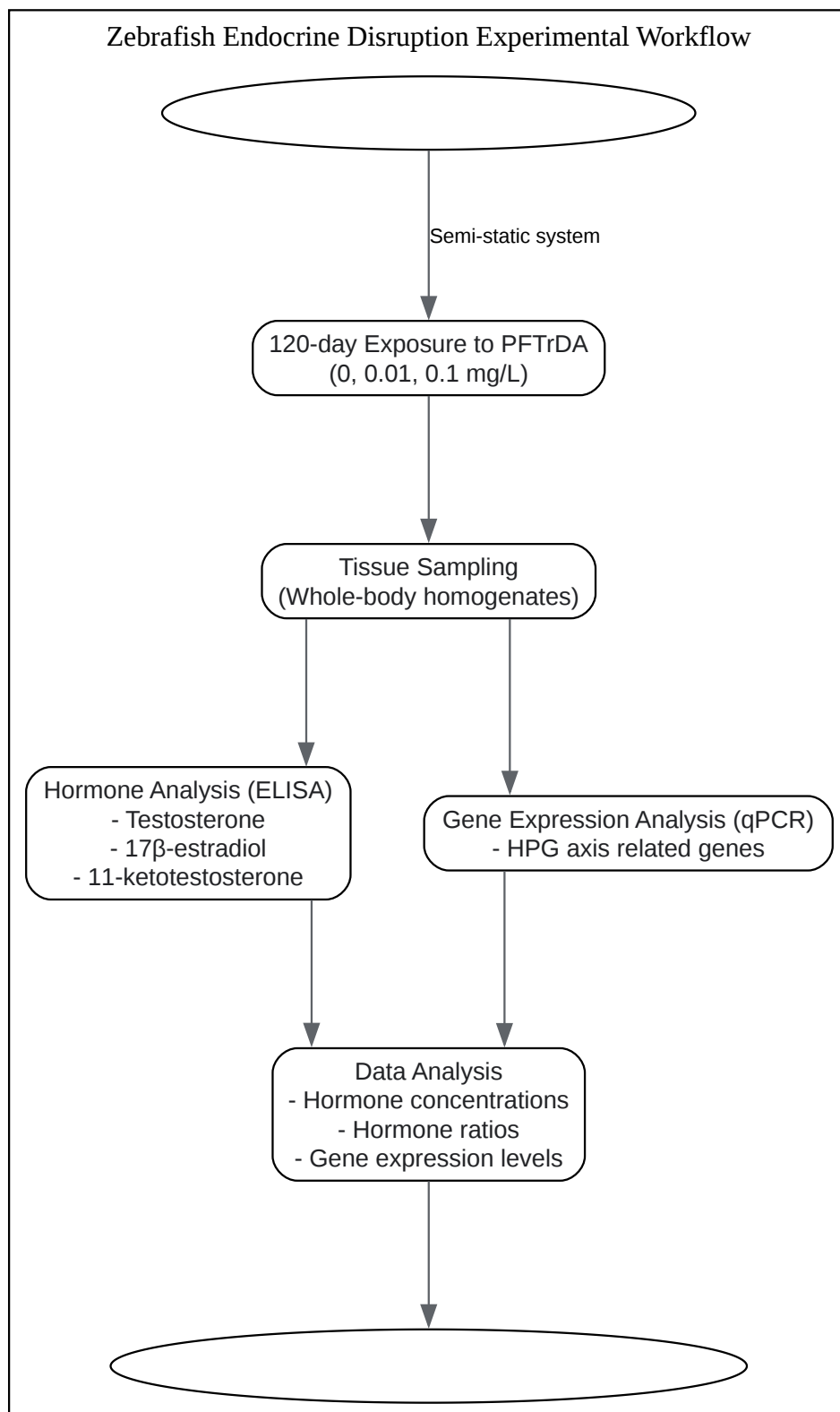
Experimental Protocols

To provide a clear understanding of the basis for the toxicological data, this section details the methodologies of key studies.

Zebrafish Endocrine Disruption Study

- Objective: To evaluate the endocrine-disrupting effects of long-term PFTrDA exposure in zebrafish.
- Animal Model: Adult zebrafish (*Danio rerio*).
- Exposure Duration: 120 days.
- Exposure Concentrations: 0, 0.01, and 0.1 mg/L of PFTrDA.
- Methodology: Zebrafish were exposed to PFTrDA in a semi-static system. At the end of the exposure period, whole-body homogenates were analyzed for sex steroid hormones (testosterone, 17 β -estradiol, and 11-ketotestosterone) using enzyme-linked immunosorbent assays (ELISA). The expression of genes related to the hypothalamic-pituitary-gonad (HPG) axis was measured using quantitative real-time PCR (qPCR).
- Endpoints Measured:
 - Concentrations of sex steroid hormones.
 - Ratios of E2/T and E2/11-KT.
 - mRNA expression of genes including gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone beta subunit (FSH β), luteinizing hormone beta subunit (LH β), and

steroidogenic acute regulatory protein (StAR).



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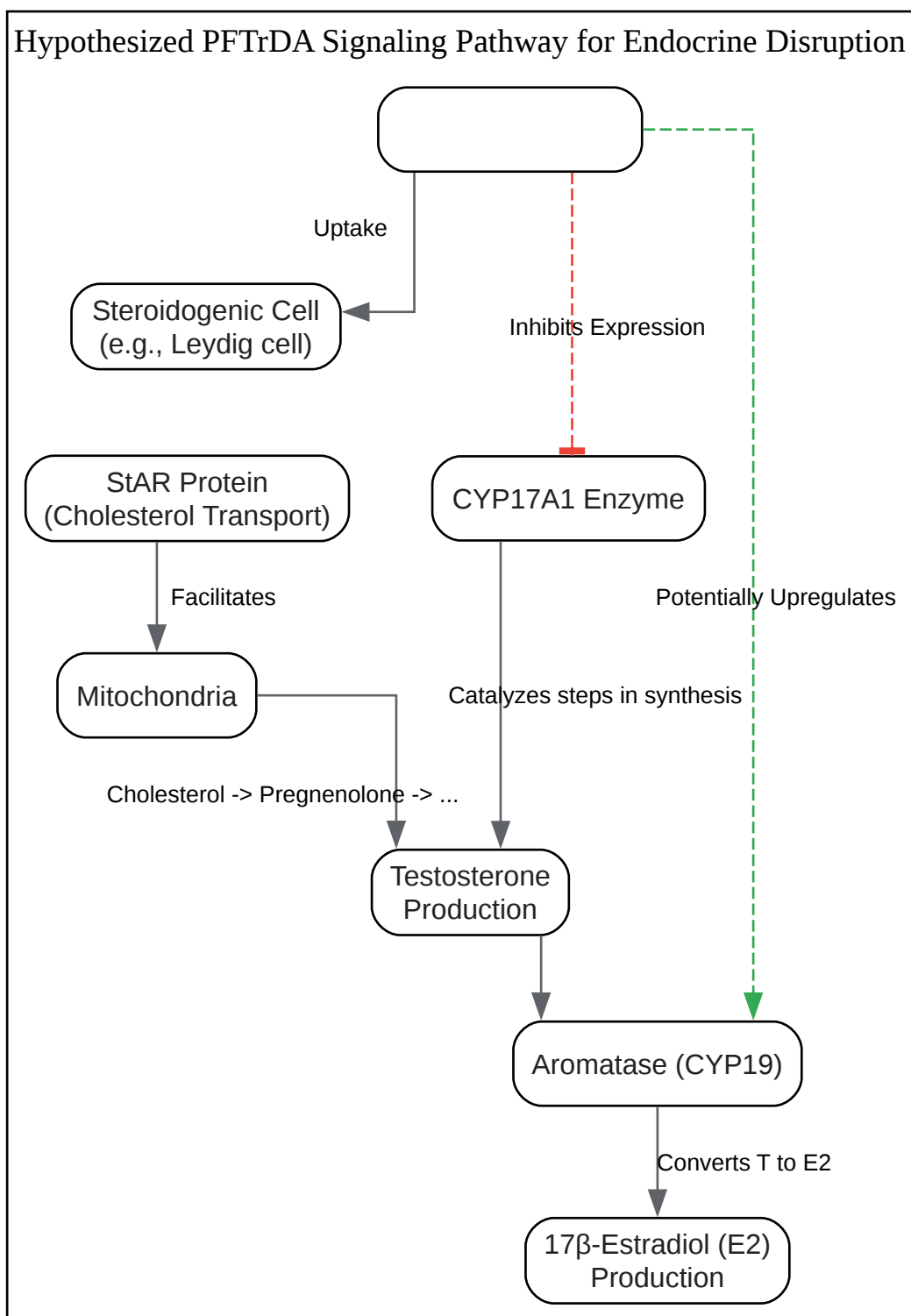
Experimental workflow for the zebrafish endocrine disruption study.

Signaling Pathways

The precise molecular mechanisms of PFTrDA's toxicity are still under investigation. However, based on studies of structurally similar long-chain PFAS, it is hypothesized that PFTrDA may act through pathways such as the peroxisome proliferator-activated receptor (PPAR) pathway.

Hypothesized PFTrDA-Induced Endocrine Disruption Pathway

The following diagram illustrates the potential mechanism by which PFTrDA may disrupt steroidogenesis, leading to altered sex hormone levels.



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Hypothesized signaling pathway of PFTrDA-induced endocrine disruption.

Conclusion

The available data indicate that while specific regulatory standards for PFTrDA are not as well-established as for other PFAS, there is a clear trend towards regulating long-chain PFCAs as a group. The toxicological evidence, particularly regarding endocrine disruption, underscores the need for continued research and monitoring of PFTrDA. This guide serves as a foundational resource for professionals in the scientific and drug development communities to understand the current landscape and inform future risk assessments and research directions.

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- To cite this document: BenchChem. [Navigating the Regulatory Landscape of Perfluorotridecanoic Acid (PFTrDA): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106133#regulatory-limits-and-health-advisories-for-pftrda]

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